3-Hydroxydocosanoic acid

描述

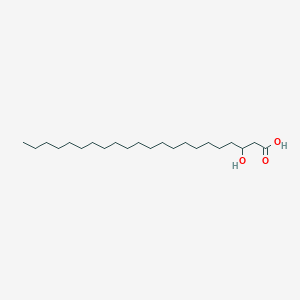

二十二烷酸-3-醇: 二十二烷酸-3-醇 或 β-羟基二十二烷酸 ) 是一种超长链饱和脂肪酸,化学式为 C22H44O3。 它存在于各种生物环境中,包括某些细菌和酵母物种的脂多糖 .

准备方法

合成路线:: 二十二烷酸-3-醇的合成路线涉及对 22 个碳饱和二十二烷酸 (C22:0) 的羟基化。

工业生产:: 二十二烷酸-3-醇的工业生产方法尚未广泛报道。 微生物生物合成和代谢工程方面的研究可能会为可扩展生产提供见解。

化学反应分析

反应:: 二十二烷酸-3-醇可以进行各种化学反应,包括:

氧化: 氧化过程会导致形成氢过氧化物或其他含氧衍生物。

还原: 还原反应可能会产生饱和脂肪酸或醇。

取代: 取代反应可以改变脂肪酸链上的官能团。

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 或过氧化氢 (H2O2)。

还原: 可以用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

取代: 各种试剂(例如卤素、烷基化剂)可以诱导取代反应。

主要产物:: 这些反应过程中形成的主要产物取决于具体的反应条件和羟基的位置。

4. 科研应用

二十二烷酸-3-醇具有多种应用:

免疫学和炎症: 它存在于脂多糖中,可能在免疫反应中发挥作用.

科学研究应用

Chemical Properties and Structure

3-Hydroxydocosanoic acid has the molecular formula and is classified as a monocarboxylic acid with a hydroxyl group at the third carbon of the aliphatic chain. Its structure contributes to its unique biochemical properties, making it a subject of interest in various research domains.

Biochemical Applications

1. Role in Lipopolysaccharides

3-HDA is found in lipopolysaccharides from certain bacteria, such as Chlamydia trachomatis and Chlamydia psittaci. These lipopolysaccharides are crucial for bacterial virulence and immune response modulation. The presence of 3-HDA may influence the pathogenicity of these organisms, making it a target for vaccine development and therapeutic interventions .

2. Fatty Acid Metabolism

As an intermediate in fatty acid chain elongation, 3-HDA plays a role in metabolic pathways involving the conversion of arachidic acid to docosanoic acid. Understanding this metabolic pathway can provide insights into lipid metabolism disorders and potential therapeutic targets for metabolic diseases .

Table 1: Summary of Research Findings on this compound Applications

| Study Reference | Application Area | Key Findings |

|---|---|---|

| Bertin Bioreagent | Biochemical Role | Identified in bacterial lipopolysaccharides; potential for vaccine development. |

| PMC3047947 | Pharmaceutical | Related compounds show enhanced drug efficacy in cancer treatments; potential for 3-HDA exploration. |

| PubChem | Metabolic Pathway | Acts as an intermediate in fatty acid metabolism; implications for metabolic disorders. |

作用机制

二十二烷酸-3-醇发挥作用的确切机制仍然是一个活跃的研究领域。 它可能涉及与特定分子靶标和信号通路相互作用。

相似化合物的比较

虽然二十二烷酸-3-醇由于其长碳链和羟基而独一无二,但其他类似化合物包括:

二十二碳六烯酸 (DHA): 一种在鱼油和藻类中发现的多不饱和 omega-3 脂肪酸.

二十二烷酸: 一种含有 22 个碳但没有羟基的饱和脂肪酸。

生物活性

3-Hydroxydocosanoic acid (3-OH C22:0) is a long-chain hydroxy fatty acid that has garnered attention due to its diverse biological activities. This compound is primarily characterized by its hydroxyl group at the third carbon of the docosanoic acid chain, which influences its chemical behavior and biological interactions.

This compound is a member of the hydroxy fatty acids (HFAs) family, which are known for their roles in various biological processes. It can be found in several biological sources, including certain bacteria and fungi. Notably, it has been identified in the cell membranes of Chlamydia trachomatis, suggesting a potential role in microbial physiology and pathogenicity .

Antimicrobial Properties

One of the most significant biological activities of this compound is its antimicrobial effect. Studies have shown that hydroxy fatty acids, including 3-OH C22:0, exhibit antifungal properties. For instance, lactic acid bacteria (LAB) produce various hydroxy fatty acids that demonstrate antifungal activity against molds and yeasts, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/ml .

Table 1: Antifungal Activity of Hydroxy Fatty Acids

| Compound | Source | MIC (μg/ml) |

|---|---|---|

| 3-Hydroxydecanoic Acid | Lactobacillus plantarum | 10-100 |

| 3-Hydroxydodecanoic Acid | Lactobacillus plantarum | 10-100 |

| 3-Hydroxytetradecanoic Acid | Lactobacillus plantarum | 10-100 |

| This compound | Chlamydia trachomatis | Not specified |

This antimicrobial activity may be attributed to the disruption of microbial membrane integrity or interference with cellular processes, making hydroxy fatty acids potential candidates for developing new antimicrobial agents.

Metabolic Role

In humans, hydroxy fatty acids like this compound are involved in lipid metabolism and are considered important for energy production. They play a role in the acylcarnitine pathway, which is crucial for transporting fatty acids into mitochondria for beta-oxidation . This metabolic function is particularly significant in conditions such as long-chain fatty acid oxidation disorders (LC-FAOD), where supplementation with medium-chain triglycerides or specific fatty acids can alleviate metabolic stress.

Case Studies and Clinical Relevance

Recent case studies highlight the importance of monitoring hydroxy fatty acid levels in clinical settings. For instance, a case involving a moderately preterm neonate with long-chain hydroxy-acid dehydrogenase deficiency demonstrated elevated levels of specific hydroxy fatty acids, including this compound, which were linked to metabolic disturbances .

The implications of such findings suggest that monitoring these metabolites could be vital for early diagnosis and management of metabolic disorders.

属性

IUPAC Name |

3-hydroxydocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPWTPYWWUOMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415254 | |

| Record name | Docosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89946-08-7 | |

| Record name | 3-Hydroxydocosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89946-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the discovery of 3-hydroxydocosanoic acid in Chlamydia trachomatis LPS?

A: The identification of this compound (3-OH C22:0) within the LPS of Chlamydia trachomatis is notable because it marks the first instance of this specific fatty acid being found as a constituent of LPS []. This finding contributes to our understanding of the structural diversity of LPS molecules across different bacterial species. Further research is needed to determine the specific role of this compound in C. trachomatis LPS and whether it contributes to the bacterium's pathogenicity or host immune response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。